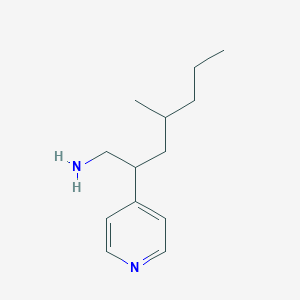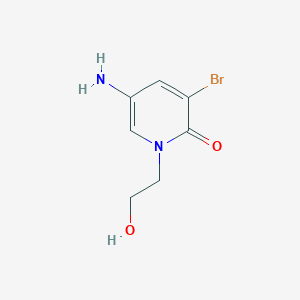
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: is a heterocyclic compound containing nitrogen and bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyethyl groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the following steps:
Bromination: A pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amino group.
Hydroxyethylation: Finally, the amino-bromopyridine is reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Amino-3-bromo-1-(2-oxoethyl)-1,2-dihydropyridin-2-one.
Reduction: 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-ol.
Substitution: 5-Amino-3-(substituted)-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand for metal complexes.
Biology:
Enzyme Inhibition Studies: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
5-Amino-3-chloro-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
Uniqueness:
- The combination of amino, bromine, and hydroxyethyl groups in 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one provides unique reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
Clé InChI |
CIZYNOXQZGWDPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C=C1N)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)




![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)


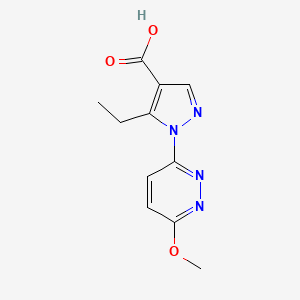
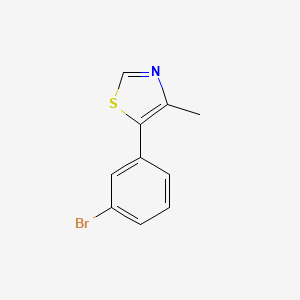
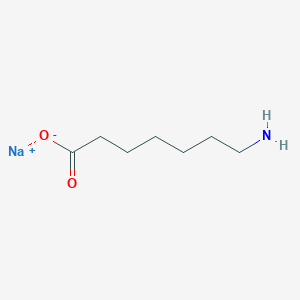
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
